7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound with a unique structure that combines a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diphenylpyridine-3,5-dicarboxylic acid with methylamine under high temperature and pressure can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. Pathways such as signal transduction and gene expression regulation are often involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are known for their biological activities.
2,4-Diphenylpyridine derivatives: These compounds have similar aromatic substitution patterns and are used in various chemical and biological applications.
Uniqueness
7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in research and development.
Properties
CAS No. |
57552-41-7 |
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Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
7-methyl-2,6-diphenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c1-13-17-16(12-21-18(13)14-8-4-2-5-9-14)19(23)22(20(17)24)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
DBOZNWFGULOUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN=C1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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